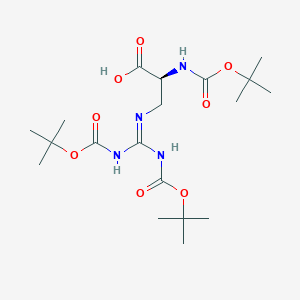
Boc-Alg(Boc)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Alg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, is an organic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is characterized by the presence of tert-butyloxycarbonyl (Boc) protective groups. These Boc groups are used to protect the amino and guanidine groups of arginine during chemical reactions, preventing unwanted side reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:
- Dissolve arginine in a suitable solvent.
- Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HCTU or EDCI in peptide synthesis.
Substitution Reactions: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.
Coupling: HCTU, EDCI, DMAP, sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Deprotection: Arginine and tert-butyl cations.
Coupling: Peptides with protected or deprotected arginine residues.
Substitution: Substituted guanidine derivatives
Wissenschaftliche Forschungsanwendungen
Boc-Alg(Boc)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in peptide synthesis, allowing for the controlled assembly of peptides and proteins
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides
Medicine: It is used in the development of peptide-based drugs and therapeutic agents
Industry: It is used in the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of Boc-Alg(Boc)2-OH involves the protection of the amino and guanidine groups of arginine, preventing unwanted side reactions during peptide synthesis. The Boc groups are stable under basic and neutral conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino and guanidine groups . This selective protection and deprotection enable the controlled assembly of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Boc-Alg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. Similar compounds include:
Boc-Arg-OH: A single Boc-protected arginine derivative used in peptide synthesis.
Fmoc-Arg-OH: An arginine derivative protected with the fluorenylmethyloxycarbonyl (Fmoc) group, used in Fmoc-based peptide synthesis.
Cbz-Arg-OH: An arginine derivative protected with the benzyloxycarbonyl (Cbz) group, used in Cbz-based peptide synthesis.
Compared to these compounds, this compound offers greater stability and selectivity due to the presence of multiple Boc groups .
Eigenschaften
Molekularformel |
C19H34N4O8 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |
InChI-Schlüssel |
KNFDNRSWAHJRET-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


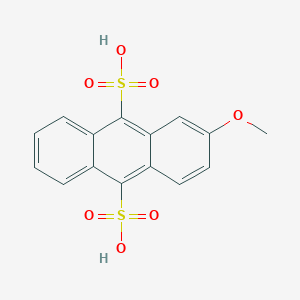
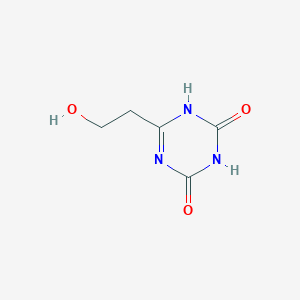
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
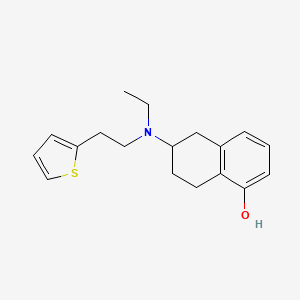

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
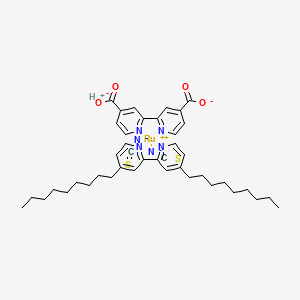
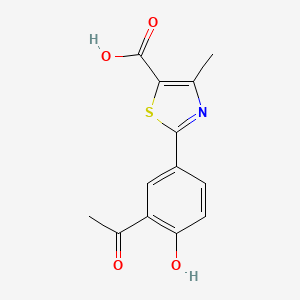
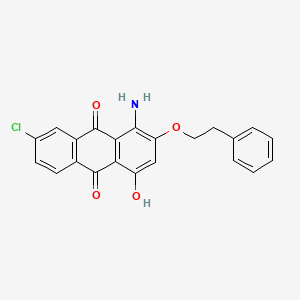
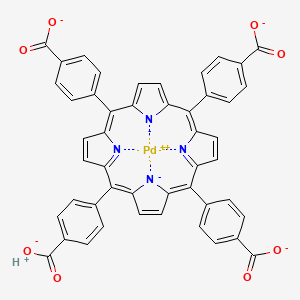
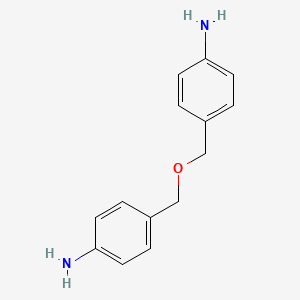
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
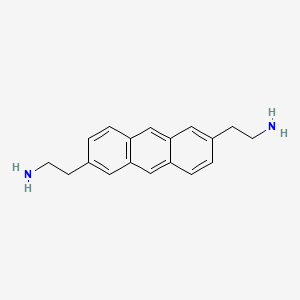
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
